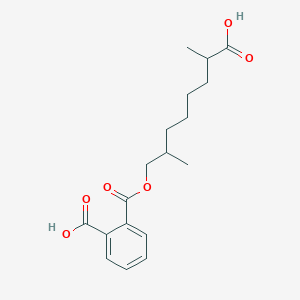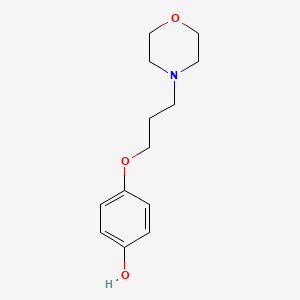![molecular formula C₇H₈ClN₅O₂ B1144907 [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine CAS No. 1575569-69-5](/img/no-structure.png)
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N’-nitro-guanidine” is also known as Imidacloprid . It is a neonicotinoid, which are a class of neuro-active insecticides modeled after nicotine .
Molecular Structure Analysis
The molecular structure of Imidacloprid consists of a nitroguanidine group attached to a chloropyridinylmethyl group . The molecular formula is C9H10ClN5O2 .Chemical Reactions Analysis
Imidacloprid undergoes photolysis in water, resulting in several degradation products including 6-chloronicotinaldehyde, N-methylnicotinic acid amide, 1-(6-chloro-3-pyridinyl)methyl-2-imidazolinone, and 6-chloro-3-pyridylmethylethylenediamine .Physical And Chemical Properties Analysis
Imidacloprid is a crystalline solid with a relative molecular mass of 255.7 . It is soluble in water and most organic solvents .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
As a widely used pesticide, Imidacloprid is subject to ongoing research and regulatory review . There is a growing interest in understanding its environmental impact, degradation pathways, and potential for bioaccumulation . Additionally, the development of safer and more effective alternatives is a key area of focus .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine involves the reaction of a guanidine derivative with a chloropyridine derivative in the presence of a catalyst.", "Starting Materials": [ "Guanidine derivative", "Chloropyridine derivative", "Catalyst" ], "Reaction": [ "Step 1: Dissolve the guanidine derivative in a suitable solvent.", "Step 2: Add the chloropyridine derivative to the solution.", "Step 3: Add the catalyst to the solution.", "Step 4: Heat the solution to a suitable temperature and stir for a suitable time.", "Step 5: Cool the solution and filter the resulting solid.", "Step 6: Wash the solid with a suitable solvent and dry to obtain [C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine." ] } | |
CAS-Nummer |
1575569-69-5 |
Produktname |
[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine |
Molekularformel |
C₇H₈ClN₅O₂ |
Molekulargewicht |
229.62 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)
